(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H6BrF3OS and a molecular weight of 287.1 g/mol It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the attachment of the methylsulfane group using a thiolation reaction .
Industrial Production Methods
Industrial production methods for (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-4-(trifluoromethyl)phenyl)(methyl)sulfane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Bromo-2-methoxy-5-methylphenylboronic acid: Contains a boronic acid group instead of a methylsulfane group.
Uniqueness
(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrF3OS |
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Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3 |
InChI Key |
PERYEEDVHXPNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
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